2,6-Difluoro-3-nitromandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-nitromandelic acid typically involves the nitration of 2,6-difluoromandelic acid. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction temperature and time are carefully monitored to ensure the selective nitration of the desired position on the mandelic acid backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-nitromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-nitromandelic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-nitrobenzoic acid: Similar structure but lacks the mandelic acid backbone.
2,6-Difluoromandelic acid: Similar structure but lacks the nitro group.
3-Nitromandelic acid: Similar structure but lacks the fluorine atoms.
Uniqueness
2,6-Difluoro-3-nitromandelic acid is unique due to the combination of fluorine atoms and a nitro group on the mandelic acid backbone
Properties
Molecular Formula |
C8H5F2NO5 |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
ZWUYLTXKUIFODD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.